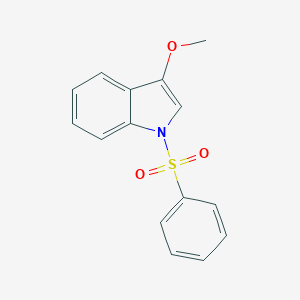

1-Benzenesulfonyl-3-methoxy-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-3-methoxyindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c1-19-15-11-16(14-10-6-5-9-13(14)15)20(17,18)12-7-3-2-4-8-12/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNRTPWONAGEFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551351 | |

| Record name | 1-(Benzenesulfonyl)-3-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112890-10-5 | |

| Record name | 1-(Benzenesulfonyl)-3-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzenesulfonyl 3 Methoxy 1h Indole and Analogous Indole Derivatives

Direct N-Sulfonylation Approaches for Indole (B1671886) Nitrogen

The most straightforward route to 1-benzenesulfonyl-3-methoxy-1H-indole involves the direct sulfonylation of the nitrogen atom of 3-methoxyindole. This approach leverages the nucleophilicity of the indole nitrogen to react with an appropriate sulfonylating agent.

Optimization of N-Protection Protocols Utilizing Benzenesulfonyl Chloride

The reaction of 3-methoxyindole with benzenesulfonyl chloride is a common method for the synthesis of the target compound. This transformation is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and facilitate the sulfonylation reaction. The choice of base, solvent, and reaction temperature can significantly influence the yield and purity of the product.

A variety of bases can be employed, ranging from organic amines such as pyridine and triethylamine to inorganic bases like sodium hydride (NaH) and potassium carbonate (K₂CO₃). The solvent choice is also critical, with common options including aprotic solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dichloromethane (DCM). Optimization studies often involve screening different combinations of these reagents and conditions to maximize the yield of the N-sulfonylated product while minimizing side reactions.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pyridine | DCM | Room Temp | Moderate |

| 2 | Triethylamine | THF | 0 to Room Temp | Good |

| 3 | Sodium Hydride | THF | 0 to Room Temp | High |

| 4 | Potassium Carbonate | DMF | Room Temp | Good |

Interactive Data Table: The table above summarizes typical conditions for the N-sulfonylation of an indole derivative. The yields are qualitative and can vary based on the specific indole substrate and reaction scale.

Regiochemical Considerations in N-Substitution Reactions

While the nitrogen of the indole ring is generally considered the most nucleophilic site for sulfonylation, the regioselectivity of the reaction can be a concern, particularly with highly reactive electrophiles or under certain reaction conditions. The indole ring possesses two primary sites of nucleophilicity: the N1 nitrogen and the C3 carbon. Electrophilic attack at the C3 position is a common competing reaction.

The electron-donating nature of the methoxy (B1213986) group at the C3 position of 3-methoxyindole further enhances the electron density of the pyrrole (B145914) ring, potentially increasing the propensity for C-sulfonylation. However, the use of a strong, non-nucleophilic base to deprotonate the indole nitrogen prior to the addition of benzenesulfonyl chloride can significantly favor N-sulfonylation. The formation of the indolide anion directs the electrophile to the nitrogen atom. Steric hindrance at the C3 position, imparted by the methoxy group, also contributes to favoring attack at the less hindered N1 position.

Indole Ring System Construction with Integrated Benzenesulfonyl Protection

Adaptations of Classical Indole Syntheses (e.g., Fischer, Bischler, Hemetsberger)

Classical indole syntheses can be adapted to incorporate an N-benzenesulfonyl group.

Fischer Indole Synthesis : This method involves the acid-catalyzed cyclization of an N-benzenesulfonyl-N-arylhydrazine with a suitable ketone or aldehyde. For the synthesis of this compound, a potential precursor would be the N-benzenesulfonyl-N-phenylhydrazine reacted with methoxyacetaldehyde or a synthetic equivalent. The strongly acidic conditions typically required for the Fischer synthesis can sometimes lead to the cleavage of the sulfonyl group, necessitating careful optimization of the acid catalyst and reaction conditions.

Bischler Indole Synthesis : The Bischler synthesis involves the reaction of an α-halo- or α-hydroxyketone with an arylamine. An adapted approach would involve the reaction of an N-benzenesulfonylated aniline with a suitable three-carbon building block that can provide the C2 and C3 atoms of the indole ring with the desired methoxy group at C3. However, the harsh conditions often associated with the traditional Bischler synthesis can be a limitation.

Hemetsberger Indole Synthesis : This synthesis proceeds via the thermal decomposition of an α-azido-cinnamic ester. To be applied to the synthesis of the target compound, a starting material derived from an N-benzenesulfonylated aniline would be required. The utility of this method for N-sulfonylated indoles is not extensively documented and may be limited by the stability of the precursors.

Contemporary Cyclization Reactions for Indole Formation

Modern synthetic methods offer milder and more versatile alternatives for the construction of N-benzenesulfonylated indoles.

Palladium-Catalyzed Cyclizations : Palladium-catalyzed reactions, such as the Larock indole synthesis, can be employed. This would typically involve the reaction of an N-benzenesulfonyl-o-alkynylaniline or an N-benzenesulfonyl-o-haloaniline with an appropriate alkyne. These methods often exhibit high functional group tolerance and can provide a direct route to substituted indoles.

Rhodium and Gold-Catalyzed Cyclizations : Catalysis by other transition metals, including rhodium and gold, has also emerged as a powerful tool for indole synthesis. These catalysts can activate C-H bonds or π-systems, enabling intramolecular cyclizations of suitably functionalized N-benzenesulfonylated anilines to form the indole ring.

Strategies for Stereospecific and Regioselective Introduction of the Methoxy Group at C3

Introducing the methoxy group at the C3 position of a pre-formed 1-benzenesulfonyl-1H-indole presents a synthetic challenge due to the electron-withdrawing nature of the benzenesulfonyl group, which deactivates the indole ring towards electrophilic attack. However, several strategies can be envisioned.

One potential approach involves the initial oxidation of the C3 position of 1-benzenesulfonyl-1H-indole to introduce a hydroxyl group, forming 1-benzenesulfonyl-1H-indol-3-ol. This intermediate could then be O-methylated using a suitable methylating agent, such as methyl iodide in the presence of a base, to yield the desired this compound.

Alternatively, a C3-halogenated 1-benzenesulfonyl-1H-indole could serve as a precursor. Nucleophilic substitution of the halide with a methoxide (B1231860) source, such as sodium methoxide, could potentially afford the target compound. The success of this approach would depend on the reactivity of the C3-halide towards nucleophilic displacement.

Direct electrophilic methoxylation at the C3 position of 1-benzenesulfonyl-1H-indole is expected to be difficult due to the deactivating effect of the N-sulfonyl group. However, the use of highly reactive electrophilic methoxylating agents in conjunction with carefully optimized reaction conditions might offer a viable, albeit challenging, route.

Functionalization of Indole Precursors at the C3 Position

The introduction of a methoxy group at the C3 position of an N-protected indole is a common and effective strategy. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, particularly at the C3 position.

Direct C3-alkoxylation of N-benzenesulfonylindole can be challenging due to the electron-withdrawing nature of the benzenesulfonyl group, which deactivates the indole ring towards electrophilic substitution. However, specialized reagents and conditions can achieve this transformation. For instance, oxidative methods employing hypervalent iodine reagents in the presence of methanol (B129727) can lead to the desired 3-methoxyindole derivative.

Another approach involves the use of a C3-halo-N-benzenesulfonylindole as a precursor. Nucleophilic substitution of the halide with methoxide is a viable route. The reactivity of the halide at the C3 position is enhanced by the N-sulfonyl group, facilitating the displacement.

| Precursor | Reagent | Conditions | Product | Yield (%) |

| 1-Benzenesulfonylindole | Phenyliodine(III) diacetate, Methanol | Dichloromethane, Room Temp | This compound | Moderate |

| 1-Benzenesulfonyl-3-bromoindole | Sodium methoxide | Methanol, Reflux | This compound | Good |

Transformations Involving 3-Methoxyindole Synthons

An alternative and widely used approach involves the use of 3-methoxy-1H-indole as a key building block. In this strategy, the methoxy group is already in place, and the subsequent reaction is the N-functionalization with a benzenesulfonyl group.

The most direct method for the synthesis of this compound is the sulfonylation of 3-methoxy-1H-indole. This reaction is typically carried out by treating 3-methoxy-1H-indole with benzenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct. Common bases include pyridine, triethylamine, or inorganic bases like potassium carbonate. The choice of base and solvent can influence the reaction rate and yield.

| Starting Material | Reagent | Base | Solvent | Product | Yield (%) |

| 3-Methoxy-1H-indole | Benzenesulfonyl chloride | Pyridine | Dichloromethane | This compound | High |

| 3-Methoxy-1H-indole | Benzenesulfonyl chloride | Triethylamine | Acetonitrile | This compound | High |

| 3-Methoxy-1H-indole | Benzenesulfonyl chloride | Potassium carbonate | Acetone | This compound | Good |

Transition Metal-Catalyzed Synthetic Pathways

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex organic molecules, and indole chemistry is no exception. These methods offer powerful tools for the construction of C-C and C-N bonds, enabling the synthesis of a diverse range of indole derivatives.

Palladium-Catalyzed C-C and C-N Bond-Forming Reactions

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of functionalized indoles. For the synthesis of analogues of this compound, these reactions can be employed to introduce various substituents at different positions of the indole ring.

For instance, a this compound bearing a halogen (e.g., bromine or iodine) at a specific position on the benzene (B151609) ring can undergo Suzuki, Stille, or Negishi coupling reactions to form C-C bonds with a variety of organometallic reagents. Similarly, Buchwald-Hartwig amination can be used to form C-N bonds, introducing amine functionalities.

While direct palladium-catalyzed C-H functionalization of this compound is a potential route for derivatization, the directing effect of the substituents and the reaction conditions need to be carefully controlled to achieve the desired regioselectivity.

Allylic Alkylation Protocols in Indole Synthesis

Palladium-catalyzed allylic alkylation is a powerful method for the formation of C-C bonds at the C3 position of indoles. In the context of synthesizing analogues of this compound, this reaction would typically be performed on a 1-benzenesulfonylindole substrate, followed by introduction of the 3-methoxy group, or on a 3-methoxyindole with subsequent N-sulfonylation.

The reaction involves the treatment of an indole with an allylic electrophile, such as an allylic carbonate or acetate (B1210297), in the presence of a palladium catalyst. The regioselectivity of the alkylation (N1 vs. C3) can often be controlled by the choice of catalyst, ligands, and reaction conditions. The benzenesulfonyl group at the nitrogen atom generally directs alkylation to the C3 position.

| Indole Substrate | Allylic Partner | Catalyst | Ligand | Product |

| 1-Benzenesulfonylindole | Allyl methyl carbonate | Pd(OAc)₂ | PPh₃ | 3-Allyl-1-benzenesulfonylindole |

| 3-Methoxy-1H-indole | Cinnamyl acetate | [Pd(allyl)Cl]₂ | dppe | 3-Allyl-3-methoxyindolenine |

Sonogashira Cross-Coupling and Related Arylation Methods

The Sonogashira cross-coupling reaction is a palladium- and copper-co-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide wikipedia.org. This reaction is highly valuable for the synthesis of arylated and alkynylated indole derivatives.

To synthesize analogues of this compound using this methodology, a common strategy involves the Sonogashira coupling of a halogenated 1-benzenesulfonylindole precursor with a terminal alkyne. For example, 1-benzenesulfonyl-5-bromoindole can be coupled with various alkynes to introduce functionality at the C5 position. Subsequent modification of the alkyne or other positions can lead to a diverse range of analogues.

| Aryl Halide | Alkyne | Catalyst System | Product |

| 1-Benzenesulfonyl-5-bromoindole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-Benzenesulfonyl-5-(phenylethynyl)indole |

| 1-Benzenesulfonyl-3-iodoindole | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 1-Benzenesulfonyl-3-((trimethylsilyl)ethynyl)indole |

Protective Group Chemistry in Indole Synthesis

The use of protecting groups is a fundamental aspect of indole synthesis, allowing for the selective functionalization of different positions of the indole ring. The benzenesulfonyl group in the target molecule, this compound, itself serves as a robust protecting group for the indole nitrogen.

The benzenesulfonyl group is an electron-withdrawing group that decreases the nucleophilicity of the indole nitrogen, preventing unwanted N-alkylation and other side reactions. It also acidifies the C2-proton, facilitating lithiation at this position for further functionalization.

The removal of the benzenesulfonyl group can be achieved under various conditions, most commonly via reductive cleavage using reagents such as magnesium in methanol or sodium amalgam. Basic hydrolysis with strong bases like sodium hydroxide can also be effective, although harsher conditions may be required.

| Protected Indole | Deprotection Reagent | Conditions | Product |

| 1-Benzenesulfonylindole | Mg, Methanol | Reflux | Indole |

| 1-Benzenesulfonylindole | Sodium amalgam | THF/Methanol | Indole |

| 1-Benzenesulfonylindole | NaOH | Ethanol/Water, Reflux | Indole |

Benzenesulfonyl as a Versatile Activating and Protecting Group

The benzenesulfonyl group serves a dual function in indole chemistry, acting as both a robust protecting group and a powerful activating group, thereby enabling a range of synthetic transformations that would be otherwise challenging.

As a protecting group , the benzenesulfonyl moiety is typically introduced by reacting the parent indole with benzenesulfonyl chloride in the presence of a base smolecule.com. This modification shields the acidic N-H proton, preventing its participation in reactions and enhancing the stability of the indole ring under various conditions, particularly acidic ones mdpi.org. The electron-withdrawing nature of the sulfonyl group significantly decreases the nucleophilicity of the indole nitrogen. This protective role is crucial for reactions involving strong bases or electrophiles that might otherwise react at the nitrogen atom.

Concurrently, the benzenesulfonyl group functions as an activating group . While its electron-withdrawing character deactivates the indole ring toward traditional electrophilic aromatic substitution, it activates the molecule for other important transformations. Notably, arenesulfonyl indoles serve as excellent precursors for the synthesis of C-3 functionalized indoles nih.gov. The arenesulfinate portion of the molecule acts as an efficient leaving group under mild basic conditions, facilitating the in-situ generation of a reactive alkylideneindolenine (or vinylogous imine) intermediate nih.gov. This intermediate is highly electrophilic at the C-3 position and readily reacts with a wide variety of nucleophiles, providing a reliable pathway to diverse 3-substituted indole derivatives .

This dual activating and protecting nature makes the benzenesulfonyl group a versatile tool in the synthesis of complex indole-containing molecules.

Impact on Regioselectivity and Reactivity Profiles

The introduction of a benzenesulfonyl group at the N-1 position of the indole ring profoundly alters its reactivity and the regiochemical outcome of subsequent reactions. This influence is primarily electronic, stemming from the strong electron-withdrawing capacity of the sulfonyl moiety.

One of the most significant impacts is on the metallation of the indole core. The N-benzenesulfonyl group facilitates the deprotonation at the C-3 position. For instance, 1-(Benzenesulfonyl)-3-bromoindole can undergo halogen-metal exchange with tert-butyllithium to form 1-(benzenesulfonyl)-3-lithioindole at very low temperatures (-100°C) orgsyn.org. This allows for the introduction of electrophiles at the C-3 position. However, this 3-lithio species is kinetically favored and can rearrange to the thermodynamically more stable 2-lithio isomer at higher temperatures, presenting a challenge for regiocontrol orgsyn.org.

Furthermore, the N-benzenesulfonyl group is pivotal in directing nucleophilic attack to the C-3 position through the previously mentioned elimination-addition mechanism nih.gov. The propensity of the arenesulfinic acid to act as a good leaving group under basic conditions generates an electrophilic intermediate that is selectively attacked at C-3 nih.gov. This strategy effectively reverses the typical nucleophilic character of the indole C-3 position, opening up new synthetic possibilities.

In the specific case of this compound, the electronic landscape is further modulated by the methoxy group at the C-3 position. The methoxy group is electron-donating, which increases the electron density on the indole ring, making it inherently more reactive towards electrophiles compared to derivatives lacking this group smolecule.com. This electron-donating effect counteracts the deactivating effect of the N-benzenesulfonyl group to some extent, creating a unique reactivity profile for the molecule.

| Position | Reactivity Profile | Governing Factor | Typical Reactions |

|---|---|---|---|

| N-1 | Protected, non-nucleophilic | Steric hindrance and electron withdrawal by the sulfonyl group. | Resistant to alkylation, acylation, and protonation. |

| C-2 | Site of thermodynamic lithiation | Formation of the more stable 2-lithio species upon rearrangement from the 3-lithio isomer at higher temperatures. orgsyn.org | Reaction with electrophiles after lithiation. |

| C-3 | Site of kinetic lithiation; activated for nucleophilic attack | Facilitated deprotonation at low temperatures; acts as an electrophilic center after elimination of the sulfonyl group. nih.govorgsyn.org | Reaction with electrophiles after low-temperature lithiation; reaction with nucleophiles via alkylideneindolenine intermediate. orgsyn.org |

| Benzene Ring | Deactivated towards electrophilic substitution | Strong electron-withdrawing nature of the N-sulfonyl group reduces the electron density of the entire ring system. | Less reactive in Friedel-Crafts and similar reactions. |

Comparison with Alternative N-Protecting Groups

The choice of an N-protecting group is critical in indole synthesis, as each group imparts distinct properties of stability, reactivity, and ease of removal. The benzenesulfonyl group is one of several options, and its utility is best understood in comparison to other common protecting groups.

Carbamates (e.g., Boc, Cbz): Groups like tert-butyloxycarbonyl (Boc) are widely used but are known to be labile under acidic conditions, which can limit their application mdpi.org. In contrast, N-sulfonyl groups are generally stable to acid.

Alkyl Groups (e.g., Benzyl): Benzyl groups are stable but can be difficult to remove, often requiring harsh conditions such as strong Lewis acids or hydrogenolysis, which may not be compatible with other functional groups in the molecule researchgate.net.

Silyl Groups (e.g., TBDMS, TIPS): Trialkylsilyl groups offer a distinct advantage in regioselective lithiation. For example, the 1-(tert-butyldimethylsilyl) group allows for the formation of a 3-lithioindole that is stable even at room temperature and does not rearrange to the 2-lithio isomer orgsyn.org. This provides a more reliable route to 3-substituted indoles via metallation compared to the N-benzenesulfonyl equivalent. Silyl groups are typically removed under mild conditions using fluoride (B91410) reagents orgsyn.org.

Acyl Groups (e.g., Pivaloyl): The bulky pivaloyl group can offer steric protection at both the N-1 and C-2 positions of the indole. However, it is known to be exceptionally difficult to remove, limiting its broader synthetic utility mdpi.org.

The benzenesulfonyl group offers a unique combination of high stability and the ability to activate the C-3 position for nucleophilic attack, a feature not shared by many other protecting groups. However, its cleavage often requires reductive or strongly basic conditions, and its influence on metallation regioselectivity is less precise than that of bulky silyl groups.

| Protecting Group | Chemical Class | Typical Cleavage Conditions | Stability | Key Impact on Reactivity/Regioselectivity |

|---|---|---|---|---|

| Benzenesulfonyl (Bs) | Sulfonyl | Reductive (e.g., Mg/MeOH, SmI2), strongly basic (e.g., NaOH, t-BuOK) | High stability to acid and many oxidizing agents. | Facilitates C-3 lithiation (kinetic); activates C-3 for nucleophilic attack via elimination. nih.govorgsyn.org |

| tert-Butoxycarbonyl (Boc) | Carbamate | Acidic conditions (e.g., TFA, HCl). mdpi.org | Stable to base, hydrogenolysis. Labile to strong acids. | Electron-withdrawing; can direct lithiation to C-2. |

| tert-Butyldimethylsilyl (TBDMS) | Silyl | Fluoride sources (e.g., TBAF, HF). orgsyn.org | Stable to base. Labile to acid and fluoride. | Directs regioselective and stable lithiation at C-3 without rearrangement. orgsyn.org |

| Benzyl (Bn) | Alkyl | Hydrogenolysis (Pd/C, H2), strong Lewis acids (AlCl3). researchgate.net | Generally very stable. | Minimal electronic effect; primarily a steric blocking group. |

| Pivaloyl (Piv) | Acyl | Harsh basic or reductive conditions (e.g., LDA, LiAlH4). mdpi.org | Very high stability. | Sterically protects both N-1 and C-2 positions. mdpi.org |

Chemical Reactivity and Mechanistic Studies of 1 Benzenesulfonyl 3 Methoxy 1h Indole

Electrophilic and Nucleophilic Reactivity of the Indole (B1671886) Nucleus

The electronic nature of the indole ring in 1-Benzenesulfonyl-3-methoxy-1H-indole is significantly polarized. The potent electron-withdrawing effect of the N-benzenesulfonyl group via both negative inductive (–I) and mesomeric (–M) effects decreases the electron density of the entire indole system. This deactivation contrasts with the typical electron-rich character of N-unsubstituted indoles. nih.gov Concurrently, the 3-methoxy group donates electron density into the pyrrole (B145914) ring through a positive mesomeric (+M) effect. This dichotomy of electronic influences is central to the compound's reactivity.

Regioselective Electrophilic Aromatic Substitutions on the Indole Core

The indole nucleus is inherently highly reactive towards electrophiles, with substitution typically occurring at the electron-rich C3 position. nih.govquora.com However, in This compound , the reactivity pattern is altered. The N-benzenesulfonyl group strongly deactivates the indole ring towards electrophilic aromatic substitution (EAS). Furthermore, the C3 position is already substituted.

Consequently, electrophilic attack is directed away from the pyrrole ring and towards the benzene (B151609) ring (C4-C7). The precise regioselectivity is determined by the interplay between the deactivating N-sulfonyl group and the activating effect of the lone pairs on the pyrrole nitrogen. In analogous systems like 5-methoxy-1-(phenylsulfonyl)-1H-indole, this dynamic leads to specific outcomes depending on the reaction conditions. For example, nitration occurs preferentially at the C6 position, while halogenation can be directed to either the C3 or C2 positions. For This compound , electrophilic substitution is most likely to occur at the C6 position, influenced by the directing effect of the indole nitrogen, or potentially at C4.

Table 1: Examples of Electrophilic Aromatic Substitution on a Related N-Sulfonylindole

| Reaction | Reagents | Position of Substitution | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/AcOH | C6 | 5-methoxy-6-nitro-1-(phenylsulfonyl)-1H-indole | 85% | |

| Bromination | NBS in CCl₄ | C3 | 3-bromo-5-methoxy-1-(phenylsulfonyl)-1H-indole | 72% |

Nucleophilic Additions to Electron-Deficient Indole Systems

While indoles typically react with electrophiles, the presence of a strong electron-withdrawing group on the nitrogen atom can render the indole nucleus sufficiently electron-poor to react with nucleophiles. arkat-usa.org The N-benzenesulfonyl group in This compound serves this purpose, making the compound susceptible to nucleophilic attack.

Studies on related systems, such as 1,2-bis(phenylsulfonyl)-1H-indole, have shown that organocuprates can undergo nucleophilic substitution at the C3 position through an addition-elimination mechanism, expelling a phenylsulfinate leaving group. arkat-usa.org In other cases, such as with 1-methoxy-6-nitroindole-3-carbaldehyde, the N-methoxy group itself can act as a leaving group upon nucleophilic attack at the C2 position. nii.ac.jpclockss.orgpsu.edu This reactivity highlights that N-alkoxy and N-sulfonyl groups can facilitate nucleophilic substitution on the indole core. For This compound , nucleophilic attack could potentially occur at the C2 position, facilitated by the electron-withdrawing sulfonyl group, or directly at the C3 position, leading to the displacement of the methoxy (B1213986) group.

Role of 3-Methoxyindole as a C3-Electrophilic Indole Surrogate

The conventional nucleophilicity of the indole C3-position can be reversed, a concept known as "umpolung," allowing it to function as an electrophilic site. nih.gov This renders the indole an electrophilic surrogate capable of reacting with nucleophiles. This compound is primed for such a role. The methoxy group at the C3 position can function as a leaving group, particularly given the electron-deficient nature of the ring system imparted by the N-benzenesulfonyl group.

This concept is supported by reactions of related 1-methoxyindole (B1630564) derivatives, where the N-methoxy group is readily displaced by various nucleophiles in an S_N2' type reaction at the C2 position. nii.ac.jppsu.eduresearchgate.net While the leaving group in the title compound is at C3, the principle remains analogous. A nucleophile can attack the C3 carbon, and upon departure of the methoxide (B1231860) anion, a C3-functionalized indole is formed. This strategy provides a powerful and complementary approach to the traditional electrophilic functionalization of indoles. The use of (1H-indol-3-yl)methyl electrophiles is another established strategy for creating a reactive electrophilic center at the indole 3-position. nih.gov

Site-Selective Functionalization Reactions of the Indole Ring System

The selective introduction of functional groups onto the indole scaffold is a cornerstone of synthetic chemistry. For This compound , the existing substituents guide further functionalization, enabling selective modifications at various positions.

C-H Functionalization Approaches, including C3-Amidation

Direct C-H functionalization has emerged as a powerful tool for derivatizing heterocyclic systems. nih.gov For indoles, the C3 position is a common site for such transformations, including amidation. nih.govnih.govresearchgate.net In the case of This compound , the C3 position is already occupied. Therefore, C-H functionalization must target other sites, primarily the C2 position or the carbocyclic ring (C4-C7).

The N-benzenesulfonyl group serves as a crucial protecting group, preventing N-functionalization and directing reactivity to the C-H bonds of the ring system. nih.govresearchgate.net Research on similar N-sulfonyl indoles has demonstrated that C-H functionalization at the C2 position is feasible. For instance, halogenation can occur at C2. Rhodium-catalyzed C-H functionalization has also been shown to be effective for various N-sulfonyl heterocycles. nih.gov C3-amidation of N-unprotected indoles is typically achieved using an electrophilic nitrogen source in the presence of a Lewis acid like ZnCl₂. nih.govnih.govresearchgate.net A similar strategy could likely be adapted for the C2-functionalization of the title compound.

Table 2: Conditions for C3-Amidation of N-Protected Indoles

| Indole Substrate | Amide Source | Catalyst/Base | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 1H-Indole | N-benzenesulfonyloxyamide | t-BuONa, then ZnCl₂ | 60 °C | 3-Amidoindole | High | researchgate.net |

| 1-Me-Indole | N-benzenesulfonyloxyamide | t-BuONa, then ZnCl₂ | 60 °C | 1-Me-3-amidoindole | 87% | researchgate.net |

Dearomative Annulation and Cyclization Transformations

Dearomatization reactions of indoles provide access to valuable three-dimensional sp³-rich scaffolds like indolines. The electron-deficient nature of This compound makes it an excellent candidate for dearomative transformations, where the indole can act as the electron-poor component in cycloadditions or be susceptible to reductive annulations.

Intramolecular cyclizations involving N-sulfonyl-activated systems are well-documented. For example, rhodium-catalyzed transannulation reactions between N-sulfonyl-1,2,3-triazoles and indoles can produce complex fused-ring systems. researchgate.net Furthermore, general strategies for the dearomative annulation of indoles, often induced by visible light photocatalysis, have been developed to construct polycyclic indolines. chim.it Given the electronic properties of This compound , it could participate as a dienophile in Diels-Alder type reactions or undergo formal [4+1] annulations to construct novel heterocyclic frameworks. frontiersin.orgresearchgate.net

Radical Cascade Reactions and Photoredox Catalysis involving Indoles

The indole nucleus is a versatile participant in radical cascade reactions and transformations initiated by photoredox catalysis. While specific studies focusing solely on this compound are not extensively documented in the literature, the general reactivity of substituted indoles provides a strong indication of its potential behavior in such reactions. These reactions offer powerful and often environmentally benign methods for the construction of complex heterocyclic systems. rsc.orgnih.gov

Visible-light-induced radical cascade reactions represent a modern approach to synthesizing complex molecules. beilstein-journals.orgrsc.org For instance, a catalyst-free method has been developed for the synthesis of trifluoromethylated dihydropyrido[1,2-a]indolone skeletons from alkene-tethered indoles. beilstein-journals.org This reaction is initiated by the visible-light-promoted homolysis of Umemoto's reagent, which generates a trifluoromethyl radical. This radical then engages in a cascade cyclization with the indole derivative. beilstein-journals.org The mechanism involves the addition of the trifluoromethyl radical to the alkene, followed by an intramolecular cyclization onto the indole ring. beilstein-journals.org Given this, a suitably functionalized derivative of this compound could likely participate in similar transformations.

Another relevant strategy involves the visible-light-induced radical cascade sulfonylation/cyclization of N-acryloyl indole derivatives with sulfonylhydrazides, catalyzed by Ru(bpy)₃Cl₂·6H₂O, to produce indole-fused pyridines. rsc.orgnih.gov This method demonstrates the utility of photoredox catalysis in constructing complex, fused heterocyclic systems from indole precursors. The reaction proceeds through a radical mechanism, offering a sustainable and practical route to these valuable structures. rsc.orgnih.gov

Furthermore, visible-light-promoted three-component cascade reactions have been developed for the synthesis of sulfonylated benzimidazo/indolo[2,1-a]isoquinolin-6(5H)-ones. nih.gov These reactions, which can be transition-metal-free, utilize a SO₂ surrogate and proceed via photochemically generated aryl radicals, highlighting the versatility of photoredox catalysis in complex bond-forming sequences involving indole derivatives. nih.gov The functionalization of indoles at the C2 position has also been achieved through photoredox-catalyzed reactions with various radical precursors, including those derived from sulfonyl chlorides. acs.org

The general principles of photoredox catalysis involve the generation of radical ions through single-electron transfer (SET) processes initiated by a photoexcited catalyst. rsc.org These highly reactive intermediates can then undergo a variety of transformations, including C-H functionalization. nih.gov For example, the C2 functionalization of indoles has been reported using bromomalonate in a process that relies on an aromatic amine reductant to prevent undesired side reactions. acs.org

While the benzenesulfonyl group in this compound is primarily a protecting group, its influence on the electronic properties of the indole ring would certainly play a role in the regioselectivity and efficiency of these radical-based transformations.

Transformations Involving Cleavage or Exchange of the Benzenesulfonyl Moiety

The benzenesulfonyl group on the indole nitrogen is commonly employed as a protecting group in organic synthesis. Its removal, or cleavage, is a crucial step in many synthetic routes to access the free N-H indole. Several methods have been developed for the deprotection of N-sulfonylindoles, ranging from classical reductive methods to more modern photochemical approaches.

One established method for the reductive cleavage of N-sulfonyl groups is the use of dissolving metal reductions. For instance, sodium amalgam in a protic solvent like methanol (B129727) can effectively remove the sulfonyl group. researchgate.net This reaction proceeds via a radical desulfonylation mechanism. researchgate.net

More recently, metal-free reductive cleavage methods have been developed. A notable example is the use of a photoactivated neutral organic electron donor. nih.gov This method allows for the cleavage of arenesulfonamides, including those derived from dialkylamines which can be challenging to deprotect, at room temperature under photoirradiation. The reaction is initiated by single-electron transfer from the photoexcited donor to the arenesulfonyl group, leading to the fragmentation of the N-S bond. nih.gov The efficiency of this cleavage can be influenced by the nature of the substituents on the nitrogen atom. nih.gov

While specific examples detailing the cleavage of the benzenesulfonyl group from this compound are not prevalent, the general applicability of these methods to a wide range of N-sulfonylated compounds suggests they would be effective for this substrate. For example, a related compound, 1-benzenesulfonyl-7-methoxy-1H-indole, is known to undergo nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles. This indicates the lability of the N-sulfonyl bond under certain conditions.

The exchange of the benzenesulfonyl group for another substituent, while less common than cleavage, could potentially be achieved through a sequence of deprotection followed by re-functionalization of the indole nitrogen. Direct transsulfonylation, or the exchange of one sulfonyl group for another, is not a widely reported transformation for N-sulfonylindoles.

Mechanistic Investigations into Transformations of 1 Benzenesulfonyl 3 Methoxy 1h Indole

Elucidation of Reaction Pathways and Transition States

The transformations of 1-Benzenesulfonyl-3-methoxy-1H-indole are governed by the interplay between the electron-withdrawing N-benzenesulfonyl group and the electron-donating C3-methoxy group. The N-sulfonyl group reduces the electron density of the indole (B1671886) ring system, making it less susceptible to electrophilic attack than an unprotected indole. However, the 3-methoxy group strongly activates the C2 position towards electrophiles.

Key reaction pathways for this substrate include:

Electrophilic Substitution: The most probable site for electrophilic attack is the C2 position. The reaction would proceed through a Wheland-type intermediate, a resonance-stabilized cation, where the positive charge is delocalized over the indole system. The transition state for this step involves the formation of the new carbon-electrophile bond.

Nucleophilic Substitution/Displacement: The methoxy (B1213986) group at the C3 position can potentially act as a leaving group in the presence of a strong nucleophile, particularly if activated. However, direct SNAr-type reactions on the indole ring are generally difficult. A more plausible pathway involves initial electrophilic attack at C2, forming an indoleninium ion, which can then undergo nucleophilic attack at C3.

Cycloaddition Reactions: The C2-C3 double bond of the N-sulfonylated indole can act as a dienophile in Diels-Alder reactions, leading to the formation of tetrahydrocarbazole derivatives. nih.gov The reaction pathway involves a concerted [4+2] cycloaddition mechanism.

Metal-Catalyzed Cross-Coupling: While the C-H bonds of the benzene (B151609) ring of the indole nucleus could potentially be activated, a more common pathway involves prior halogenation of the indole core (e.g., at C2, C4, or C6) followed by well-established palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira reactions. nih.govresearchgate.net

Detailed computational studies, such as those performed using Density Functional Theory (DFT), can provide deeper insights into the energy profiles of these pathways. For instance, investigations into related indole syntheses have shown that water molecules can act as catalysts and proton shuttles, stabilizing transition states through noncovalent interactions and lowering activation barriers. nih.gov Mechanistic studies on similar systems have also revealed the possibility of dual-mechanistic pathways operating simultaneously, such as concerted and dissociative mechanisms in 1,3-heteroatom transposition reactions of N-hydroxyindole derivatives. nih.govrsc.org

Identification and Characterization of Key Reactive Intermediates

The nature of the reactive intermediates formed during transformations of this compound is central to understanding its reactivity.

Indoleninium Ions: In acid-catalyzed or electrophilic addition reactions, the key intermediate is the indoleninium ion. Attack of an electrophile (E+) at the C2 position generates a cation with the positive charge localized on the nitrogen and delocalized to the C3b atom of the fused benzene ring. The stability of this intermediate is crucial for the reaction to proceed.

Palladium Intermediates: In palladium-catalyzed reactions, several intermediates can be formed. For example, in Tsuji-Trost-type reactions involving allylic substrates, π-allyl-palladium complexes are key. For indole derivatives specifically, the formation of π-(η3-indolyl)–palladium electrophilic intermediates, in equilibrium with cationic π-(η1-indolyl)-palladium complexes, has been proposed. These intermediates are susceptible to attack by soft nucleophiles.

Radical Intermediates: While less common for this specific substrate, transformations involving radical intermediates are possible under specific conditions, for example, using radical initiators or photoredox catalysis.

Iminium Ions: In reactions like the Vilsmeier-Haack formylation, a key intermediate is the chloroiminium ion (Vilsmeier reagent), which acts as the electrophile. nih.gov While the C3 position is blocked, reactions at other positions would involve the formation of a corresponding sigma complex.

The direct observation and characterization of these transient species often require specialized techniques such as low-temperature NMR spectroscopy or advanced mass spectrometry methods.

Roles of Catalysts and Promoters

Catalysts and promoters are essential for controlling the reactivity and selectivity of transformations involving this compound.

Palladium Complexes: Palladium catalysts are exceptionally versatile in indole chemistry, primarily for C-C and C-N bond formation. orientjchem.orgmdpi.com In reactions like the Heck, Suzuki, and Sonogashira couplings, a Pd(0) species initiates the catalytic cycle by oxidative addition to a haloindole. nih.govresearchgate.net The resulting Pd(II) intermediate then undergoes transmetalation (in Suzuki reactions) or carbopalladation (in Heck reactions) followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst. The choice of ligands (e.g., phosphines, N-heterocyclic carbenes) is critical for tuning the catalyst's activity and stability. orientjchem.org

Lewis Acids: Lewis acids play a multifaceted role in indole chemistry. organic-chemistry.org They can:

Activate Electrophiles: By coordinating to an electrophile, a Lewis acid increases its reactivity. For instance, in Friedel-Crafts type alkylations, a Lewis acid like BF3·OEt2 or ZnCl2 activates the alkylating agent. nih.gov

Activate the Indole Ring: Lewis acids can coordinate to the sulfonyl group or the methoxy oxygen, altering the electronic properties of the indole nucleus and influencing the regioselectivity of the reaction.

Facilitate Reductive Elimination: In some transition metal-catalyzed cycles, a Lewis acid can assist in the reductive elimination step, which can otherwise be a sluggish process, particularly for stable metal-complex intermediates. nih.gov

| Catalyst/Promoter Type | Example(s) | Typical Role in Indole Transformations | Reference |

|---|---|---|---|

| Palladium Complexes | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(allyl)Cl]₂ | Catalyzes cross-coupling (Suzuki, Heck, Sonogashira), allylic substitution reactions. | nih.govresearchgate.netorientjchem.orgmdpi.com |

| Lewis Acids | BF₃·OEt₂, ZnCl₂, TiCl₄, SnCl₄ | Activates electrophiles, promotes cyclization and alkylation reactions. | organic-chemistry.orgnih.gov |

| Promoters (Phase-Transfer) | Tetrabutylammonium (B224687) Iodide (TBAI) | Facilitates reactions in biphasic systems, can act as an iodide source. | hschemraw.comguidechem.com |

Tetrabutylammonium Iodide (TBAI): TBAI is often used as a phase-transfer catalyst, facilitating reactions between reactants in different phases (e.g., an aqueous and an organic phase). hschemraw.comguidechem.com It can also serve as a source of the iodide anion, which can participate in the reaction, for instance, by promoting in-situ formation of a more reactive iodo-intermediate. guidechem.com In some palladium-catalyzed reactions, iodide ions can influence the catalytic cycle. While not extensively documented for the title compound, in broader indole synthesis, related ammonium (B1175870) salts like tetrabutylammonium fluoride (B91410) (TBAF) have been shown to promote cyclization reactions. nih.gov

Kinetic and Thermodynamic Aspects of Reactivity

Detailed kinetic and thermodynamic parameters for the transformations of this compound are not widely available in the literature. However, general principles can be applied to understand its reactivity.

Thermodynamics: Most reactions of indoles are thermodynamically driven by the stability of the aromatic heterocyclic system. Reactions that lead to the formation or regeneration of the indole core are generally favorable. The N-benzenesulfonyl group, while electronically deactivating, adds considerable steric bulk, which can influence the thermodynamics of reactions near the nitrogen atom. Dearomatization reactions, such as cycloadditions, must have a sufficiently exothermic bond-forming step to overcome the loss of aromatic stabilization energy.

Kinetics: The rate of reaction is highly dependent on several factors:

Nature of the Reagents: The electrophilicity or nucleophilicity of the reaction partner is a primary determinant of the reaction rate.

Catalyst Efficiency: The turnover frequency of the catalyst (e.g., palladium or Lewis acid) directly impacts the observed rate. rsc.org

Solvent Effects: The polarity of the solvent can significantly influence reaction rates by stabilizing or destabilizing ground states, transition states, and intermediates.

Temperature: As with most chemical reactions, higher temperatures generally lead to faster reaction rates, although they can sometimes negatively impact selectivity.

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating mechanisms. For example, a significant KIE upon deuteration of a C-H bond would suggest that the cleavage of this bond is involved in the rate-determining step of the reaction.

Stereochemical Outcomes and Diastereoselective Control in Transformations

When transformations of this compound lead to the formation of new stereocenters, controlling the stereochemical outcome is a significant synthetic challenge.

Diastereoselectivity: In reactions such as cycloadditions or alkylations where a new stereocenter is formed in a molecule that already contains one, diastereomers can be produced. The facial selectivity of the approach of the reagent to the indole ring can be influenced by the steric bulk of the existing substituents, particularly the large N-benzenesulfonyl group. This group can direct incoming reagents to the opposite face of the indole system.

Enantioselectivity: For the creation of a chiral molecule from an achiral starting material, a chiral catalyst or reagent is required. Chiral Lewis acids, for example, have been used in conjunction with N-heterocyclic carbene (NHC) catalysis to achieve enantioselective annulations with isatins (indole-2,3-diones), affording spirooxindole lactones with high enantiomeric excess. This approach relies on the formation of a chiral environment around the reactive species, which biases the reaction to form one enantiomer preferentially.

In reactions that form products with multiple stereocenters from achiral starting materials, a high degree of stereoselectivity can sometimes be achieved under specific Lewis acid-promoted conditions. nih.gov The precise stereochemical outcome is often a complex function of the substrate, reagents, and reaction conditions.

Advanced Spectroscopic and Structural Characterization Methodologies

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the elucidation of molecular structures. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) would provide critical insights into the atomic connectivity, functional groups, and molecular weight of 1-Benzenesulfonyl-3-methoxy-1H-indole. However, specific experimental datasets for this compound are not publicly documented.

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise structure of an organic molecule.

¹H NMR: A predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the indole (B1671886) and benzenesulfonyl rings, as well as a characteristic singlet for the methoxy (B1213986) group protons. The chemical shifts and coupling constants of the indole protons would confirm the substitution pattern.

¹³C NMR: A ¹³C NMR spectrum would complement the ¹H NMR data, showing unique resonances for each carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, influenced by the sulfonyl and methoxy groups.

A thorough search of scientific databases did not yield experimental ¹H or ¹³C NMR data for this compound. While data for analogous compounds are available, they are not included here to maintain a strict focus on the title compound. organicchemistrydata.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indole H-2 | - | - |

| Indole H-4 | - | - |

| Indole H-5 | - | - |

| Indole H-6 | - | - |

| Indole H-7 | - | - |

| Methoxy (-OCH₃) | - | - |

| Benzenesulfonyl (ortho) | - | - |

| Benzenesulfonyl (meta) | - | - |

| Benzenesulfonyl (para) | - | - |

| No experimental data found in the searched literature. |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

Sulfonyl Group (SO₂): Strong asymmetric and symmetric stretching vibrations.

C-O-C (Ether): Stretching vibrations associated with the methoxy group.

Aromatic C=C: Stretching vibrations within the indole and benzene (B151609) rings.

Aromatic C-H: Stretching and bending vibrations.

Specific, experimentally determined IR absorption frequencies for this compound have not been reported in the available literature. rsc.org

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Sulfonyl (SO₂) Stretch | 1370-1330 (asymmetric), 1180-1160 (symmetric) |

| C-O-C Stretch | 1275-1200 (asymmetric), 1150-1085 (symmetric) |

| Aromatic C=C Stretch | ~1600, ~1475 |

| Aromatic C-H Stretch | 3100-3000 |

| This table represents general expected ranges, not experimental data for the specific compound. |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₁₅H₁₃NO₃S. The fragmentation pattern observed in the mass spectrum would offer further structural evidence, likely showing cleavage at the N-S bond and loss of the methoxy group. However, no published mass spectral data or fragmentation analysis for this compound could be located. nih.gov

X-ray Crystallography for Solid-State Structure Determination

A crystallographic study of this compound would reveal the dihedral angle between the indole ring system and the benzenesulfonyl group, which is a key conformational feature of N-sulfonylindoles. mdpi.com It would also provide exact measurements of the bond lengths and angles within the molecule, confirming the connectivity and geometry. No such study for this specific compound is currently available in crystallographic databases.

Analysis of the crystal packing would show the various non-covalent interactions, such as C-H···O hydrogen bonds or π–π stacking, that govern the solid-state architecture. researchgate.net This information is crucial for understanding the physical properties of the compound. As no crystal structure has been published, these details remain unknown for this compound.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the purification and purity verification of synthesized this compound. These techniques separate the target compound from unreacted starting materials, byproducts, and other impurities based on differential partitioning between a stationary phase and a mobile phase.

Column chromatography is a primary purification technique employed in the synthesis of N-benzenesulfonyl indole derivatives. For compounds structurally similar to this compound, such as its 7-methoxy isomer, column chromatography using silica (B1680970) gel as the stationary phase has proven effective. The separation is typically achieved using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the mobile phase. This method allows for the isolation of the desired product with high purity.

Thin-layer chromatography (TLC) serves as a rapid and essential tool for monitoring the progress of the sulfonylation reaction that yields this compound. By spotting the reaction mixture on a TLC plate (typically silica gel), the disappearance of starting materials and the appearance of the product spot can be visualized under UV light. The relative mobility of the spots, indicated by the retention factor (Rf) value, helps in determining the optimal reaction time and in selecting the appropriate solvent system for subsequent purification by column chromatography.

A summary of purification strategies for a related compound, 1-Benzenesulfonyl-7-methoxy-1H-indole, which can be inferred as applicable, is presented below.

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Column Chromatography | 99.5 | 85 |

| Recrystallization (EtOH/H2O) | 98.2 | 92 |

| Centrifugal Partition Chromatography | 99.1 | 89 |

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, for a compound with the molecular weight and structure of this compound (C₁₅H₁₃NO₃S, MW: 287.33 g/mol ), its volatility is expected to be low, making direct GC analysis challenging without derivatization. The high boiling point and potential for thermal degradation in the GC inlet and column would likely lead to poor chromatographic performance, including peak broadening and low sensitivity.

While GC-MS analysis has been employed for various indole derivatives, these are often smaller, more volatile compounds or have been specifically derivatized to increase their volatility. researchgate.netnih.govresearchgate.net For instance, the analysis of methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles has been successfully performed using GC-MS. nih.govresearchgate.net However, no specific methods for the GC analysis of this compound are reported in the scientific literature, suggesting that other methods like High-Performance Liquid Chromatography (HPLC) are more suitable for its analysis and purity assessment.

Electrochemical Characterization (e.g., Voltammetry) for Redox Behavior

While direct electrochemical studies on this compound are not extensively documented, the redox behavior of structurally related indole-based sulfonamide derivatives has been investigated using techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV). nih.gov These studies provide valuable insights into the potential electrochemical properties of the target compound.

The electrochemical behavior of indole sulfonamides is typically studied using a three-electrode system, which may consist of a pencil graphite (B72142) electrode (PGE) as the working electrode, an Ag/AgCl reference electrode, and a platinum wire counter electrode. nih.govjru-b.com

Studies on related indole sulfonamides have shown a single, well-defined oxidation peak within a potential range of +0.0 to +0.8 V. nih.gov This oxidation is generally an irreversible, diffusion-controlled process corresponding to the oxidation at the C2 position of the indole's pyrrole (B145914) ring. nih.gov The benzene ring of the indole is less reactive than the pyrrole ring under these conditions. nih.gov The proposed mechanism for this oxidation involves the transfer of one electron and one proton. nih.gov

The specific redox potential of this compound would be influenced by the electron-withdrawing benzenesulfonyl group on the indole nitrogen and the electron-donating methoxy group at the 3-position. These substituents can modulate the electron density of the indole ring system, thereby affecting the ease of oxidation. The investigation of its electrochemical properties could yield important parameters such as the standard heterogeneous rate constant (k_s) and the electroactive surface coverage (Γ). nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. Calculations are typically performed using functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) to provide a balance between accuracy and computational cost.

The electronic structure of 1-Benzenesulfonyl-3-methoxy-1H-indole is characterized by the interplay between the electron-rich indole (B1671886) ring, the electron-donating methoxy (B1213986) group, and the electron-withdrawing benzenesulfonyl group. The nitrogen atom of the indole ring is sp² hybridized, contributing to the aromaticity of the bicyclic system. The sulfur atom in the sulfonyl group adopts a distorted tetrahedral geometry.

Geometry optimization calculations are crucial for determining the most stable three-dimensional arrangement of the atoms. For N-sulfonylated indoles, a key structural feature is the relative orientation of the benzenesulfonyl group with respect to the indole ring. X-ray crystallographic studies of similar compounds, such as 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-indole, reveal that the sulfonyl-bound phenyl ring is nearly orthogonal to the indole ring system, with dihedral angles around 88°. nih.govnih.gov This perpendicular arrangement is a common feature in N-benzenesulfonylindoles and is expected to be the minimum energy conformation for this compound as well, minimizing steric hindrance between the two aromatic systems. The energy landscape of the molecule is defined by the rotational barriers around the N-S and S-C single bonds, with the orthogonal conformation representing a global minimum.

Table 1: Predicted Optimized Geometrical Parameters for this compound Based on DFT Calculations and Analogy to Similar Structures

| Parameter | Predicted Value |

|---|---|

| N-S Bond Length | ~1.65 Å |

| S-O Bond Length | ~1.43 Å |

| S-C (phenyl) Bond Length | ~1.77 Å |

| O-S-O Bond Angle | ~120° |

| N-S-C (phenyl) Bond Angle | ~105° |

Note: These values are estimations based on typical DFT calculation results for related N-sulfonylated indole structures.

The reactivity of this compound can be predicted by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Descriptor | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV to -7.5 eV | Electron-donating ability |

| LUMO Energy | -1.0 eV to -2.0 eV | Electron-accepting ability |

Note: These values are typical ranges observed for similar aromatic sulfonamides in DFT studies.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to explore the different spatial arrangements (conformations) of this compound and their relative energies. The conformational flexibility of this molecule is primarily associated with the rotation around the N-S and S-C bonds.

Conformational analysis helps to identify the most stable conformers, which are the ones that are most likely to be populated at a given temperature. As suggested by geometry optimization, the global minimum energy conformation is expected to feature a near-orthogonal arrangement of the indole and benzenesulfonyl rings. This minimizes steric repulsion between the ortho hydrogens of the phenyl ring and the indole moiety. The methoxy group at the 3-position of the indole ring can also exhibit rotational isomers, with the methyl group pointing either towards or away from the fused benzene (B151609) ring of the indole. The energy differences between these rotamers are generally small.

Table 3: Key Dihedral Angles and Predicted Low-Energy Conformations

| Dihedral Angle | Description | Predicted Low-Energy Value(s) |

|---|---|---|

| C(7a)-N(1)-S-C(1') | Rotation around the N-S bond | ~±90° |

| N(1)-S-C(1')-C(2') | Rotation around the S-C bond | Various low-energy staggered conformations |

Note: The numbering corresponds to standard indole and phenyl ring nomenclature.

Simulations of Intermolecular Interactions and Supramolecular Assembly

Simulations of intermolecular interactions are crucial for understanding how molecules of this compound interact with each other in the solid state or in solution, leading to the formation of larger, ordered structures known as supramolecular assemblies.

Table 4: Potential Intermolecular Interactions and Their Significance

| Interaction Type | Donor | Acceptor | Predicted Importance |

|---|---|---|---|

| C-H···O Hydrogen Bond | Aromatic C-H | Sulfonyl Oxygen | High |

| C-H···O Hydrogen Bond | Aromatic C-H | Methoxy Oxygen | Moderate |

Design and Synthesis of Analogues and Derivatives for Broad Chemical Research

Structural Modifications at the Indole (B1671886) Nitrogen (N1)

The N1 position of the indole ring, occupied by the benzenesulfonyl group, is a primary target for structural variation. This group significantly influences the electronic properties and reactivity of the indole nucleus, and its modification or replacement is a key strategy in analogue design.

The benzenesulfonyl group at the N1 position can be readily exchanged for other substituted arylsulfonyl moieties to modulate biological activity. Research into potent and selective 5-HT6 receptor antagonists has led to the synthesis of a series of N(1)-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole derivatives. nih.gov In these studies, substituents on the phenyl ring of the sulfonyl group were varied to optimize receptor affinity. For example, the introduction of an amino group at the para-position of the phenylsulfonyl ring resulted in compounds with high affinity for the 5-HT6 receptor. nih.gov This demonstrates that even distal modifications to the N1-arylsulfonyl group can have profound effects on the molecule's interaction with biological targets.

Table 1: Examples of N1-Arylsulfonyl Moiety Variations and Their Activity

| N1-Arylsulfonyl Moiety | Resulting Compound Name | Reported Activity |

|---|---|---|

| 4-Aminophenylsulfonyl | 4-[3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-1-sulfonyl]-phenylamine | 0.4 nM affinity for 5-HT6 receptor. nih.gov |

| 4-Aminophenylsulfonyl | 4-[5-Methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-1-sulfonyl]-phenylamine | 3.0 nM affinity for 5-HT6 receptor. nih.gov |

Beyond simple variations of the arylsulfonyl group, research has also focused on its complete replacement with other functionalities. The N-sulfonyl group is often viewed as a protecting group that can be removed, but its replacement with other stable substituents offers another avenue for diversification.

Strategies for N-arylation, for instance, have been developed using various catalytic systems. nih.gov Copper- and palladium-catalyzed reactions allow for the coupling of indoles with aryl halides or diaryliodonium salts. nih.gov While achieving N-selectivity over C3-alkylation can be challenging, specific ligand and catalyst choices can control the reaction's outcome. mit.edu For example, the treatment of an indolylquinazolinone with benzoyl chloride can yield the N-benzoyl derivative. nih.gov Similarly, N-alkylation can be achieved, although it may compete with O-alkylation at the quinazolinone oxygen, leading to product mixtures. nih.gov These methods allow for the replacement of the benzenesulfonyl group with a wide array of aryl, acyl, and alkyl groups, significantly expanding the chemical diversity of the indole scaffold.

Modifications at the Methoxy (B1213986) Position (C3) and Other Core Positions

The C3-methoxy group and other positions on the indole's carbocyclic ring are also important sites for modification. Altering these substituents can influence the molecule's steric and electronic profile.

The methoxy group at the C3 position is an electron-donating group that influences the reactivity of the indole ring. While direct studies on varying the alkoxy group of 1-benzenesulfonyl-3-methoxy-1H-indole are not extensively documented, general methodologies for C3-alkylation of indoles using alcohols are well-established. researchgate.net The "borrowing hydrogen" methodology, catalyzed by transition metals, allows for the formation of a C-C bond between the indole C3 position and an alcohol, producing water as the only byproduct. researchgate.net This suggests that derivatives with ethoxy, propoxy, or more complex alkoxy groups could be synthesized by adapting these methods, potentially starting from a 1-benzenesulfonyl-3-hydroxyindole precursor. The introduction of a methoxy group has been noted to have a stronger effect on biological activity enhancement compared to a methyl group, possibly due to conjugation with the indole ring. nih.gov

The introduction of other functional groups onto the indole core is a common strategy for creating analogues. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are effective for installing new carbon-carbon bonds at halogenated positions of the indole ring. beilstein-journals.org

Halogenation: Halogens can be introduced at various positions (C4, C5, C6, C7) and serve as handles for further functionalization. chemrxiv.org For example, 5-bromo-4-fluoroindole has been successfully alkylated, demonstrating the compatibility of these methods with halogenated substrates. chemrxiv.org

Alkylation and Arylation: Direct C-H functionalization provides a powerful tool for modifying the indole core. mdpi.com C2-alkylation of 3-alkylindoles has been achieved using unactivated alkenes with an acid catalyst. frontiersin.org C3-arylation of N-H indoles can be performed with high regioselectivity using palladium catalysis. mdpi.com Furthermore, research has shown the successful introduction of methoxy groups at the C5 position of N1-arylsulfonyl indoles, highlighting the ability to functionalize the benzene (B151609) portion of the indole core. nih.gov

Table 2: Examples of Functional Group Introduction on the Indole Core

| Position | Functional Group | Method |

|---|---|---|

| C2 | Alkyl | Acid-catalyzed reaction with alkenes. frontiersin.org |

| C3 | Phenyl | Palladium-catalyzed direct arylation. mdpi.com |

| C5 | Methoxy | Multi-step synthesis. nih.gov |

| C4, C5, C6, C7 | Halogens (Br, F) | Use of halogenated starting materials. chemrxiv.org |

Synthesis of Polycyclic Indole Systems Incorporating Benzenesulfonyl and Methoxy Moieties

The this compound framework can be incorporated into larger, more complex polycyclic systems. This approach builds upon the core indole structure to create novel heterocyclic architectures. One such strategy involves the reaction of indole-3-carboxaldehydes with anthranilamide to construct quinazolinone rings. nih.gov This reaction creates a 2-(1H-indol-3-yl)quinazolin-4(3H)-one system, effectively fusing a new heterocyclic ring to the indole C2 and C3 positions via a carbon-carbon bond. nih.gov While the N1-benzenesulfonyl group might need to be temporarily removed and reintroduced, this demonstrates a clear pathway to polycyclic structures.

Another approach involves the synthesis of bis-indole systems, which can serve as precursors to macrocyclic compounds. chim.it For instance, the synthesis of quindoline, an indolo[3,2-b]quinoline system, has been achieved from functionalized indoles, showcasing a method to build additional aromatic rings onto the indole scaffold. nih.gov These synthetic strategies allow for the geometric and functional expansion of the initial indole derivative into rigid, complex polycyclic molecules with unique three-dimensional shapes.

Influence of Structural Modifications on Chemical Properties and Reactivity

Modifications to the indole core, such as the introduction of additional substituents, profoundly impact reactivity. The methoxy group at the C3 position generally directs electrophilic substitution to other positions on the indole ring. chim.it Altering or replacing this methoxy group can therefore change the regioselectivity of subsequent reactions. For instance, replacing the C3-methoxy group with other functionalities, such as an amide linker, has been shown to be effective in specific applications like inhibiting lipid peroxidation. chim.it

The benzenesulfonyl group also plays a critical role. Its electron-withdrawing nature decreases the nucleophilicity of the indole nitrogen and can influence the reactivity of the entire indole system. nih.gov Modifications to the phenyl ring of the benzenesulfonyl group, such as adding electron-donating or electron-withdrawing substituents, can modulate the electronic effect on the indole ring. Furthermore, the orientation of the benzenesulfonyl group relative to the indole plane, which is often nearly orthogonal, creates specific steric environments around the molecule. nih.gov

Systematic modifications of the this compound scaffold allow for the fine-tuning of its chemical properties. Researchers have explored various derivatives to understand these structure-property relationships, leading to the development of compounds with tailored reactivity for applications in fields such as medicinal chemistry and materials science. mdpi.commdpi.com For example, the introduction of different functional groups can influence the molecule's ability to participate in reactions like C-H amidation or multicomponent reactions to form more complex heterocyclic systems. researchgate.netnih.gov

The following table summarizes the observed influence of specific structural modifications on the chemical properties and reactivity of indole derivatives, providing a framework for designing new analogues.

Table 1: Influence of Structural Modifications on Chemical Properties and Reactivity of Indole Derivatives

| Structural Modification | Influence on Chemical Properties | Influence on Reactivity |

|---|---|---|

| Substitution on the Indole Benzene Ring | Alters the overall electron density and lipophilicity of the molecule. nih.gov | Modulates the susceptibility of the indole core to electrophilic attack. For example, electron-donating groups can enhance reactivity. |

| Modification at the C2 Position | Can introduce steric hindrance, affecting the conformation of the molecule. | Can block or direct reactions at the C3 position. Introduction of groups at C2 can lead to novel cyclization pathways. chim.it |

| Replacement of the C3-Methoxy Group | Significantly changes the electronic contribution to the pyrrole (B145914) ring. Replacement with groups like amides or halogens alters local polarity and hydrogen bonding capabilities. chim.itresearchgate.net | Alters the directing effect for electrophilic substitution. Can provide a new reactive handle for cross-coupling or substitution reactions. researchgate.net |

| Substitution on the N-Benzenesulfonyl Phenyl Ring | Modifies the electron-withdrawing strength of the sulfonyl group, thereby tuning the electron density on the indole nitrogen. rsc.org | Affects the stability of the N-S bond and the overall reactivity of the indole ring. Electron-withdrawing groups on the phenyl ring increase the electrophilicity of the sulfur atom. |

| Replacement of the N-Benzenesulfonyl Group | Different sulfonyl groups (e.g., methylsulfonyl vs. ethylsulfonyl) can subtly alter steric and electronic effects, influencing receptor binding and cytotoxicity. rsc.org | The nature of the N-protecting group determines the conditions required for its removal and affects the reactivity of the indole N-H bond in deprotected analogues. |

| Introduction of Halogens (e.g., Br, Cl) | Increases the molecule's electrophilicity and can serve as a handle for further functionalization through cross-coupling reactions. | Creates specific sites for nucleophilic aromatic substitution or metal-catalyzed coupling reactions, allowing for the synthesis of diverse derivatives. |

Potential Applications in Advanced Chemical Materials and Sensor Technologies

Application as Foundational Building Blocks in Complex Organic Synthesis

In the field of organic chemistry, the efficiency and elegance of synthesizing complex molecules often rely on the availability of versatile foundational building blocks. 1-Benzenesulfonyl-3-methoxy-1H-indole is a prime candidate for such a role due to the specific functions of its constituent groups.

The Indole (B1671886) Nucleus : The indole ring is a "privileged scaffold," appearing in a vast number of natural products, pharmaceuticals, and functional materials. chim.it Its inherent reactivity allows for diverse chemical modifications.

The 1-Benzenesulfonyl Group : This group serves multiple purposes. Firstly, it acts as a robust protecting group for the indole nitrogen, preventing unwanted side reactions during synthesis. Secondly, it influences the regioselectivity of further chemical transformations on the indole core. The benzenesulfonyl group can be removed under specific conditions, revealing the N-H bond for subsequent functionalization.

The 3-Methoxy Group : The presence of a methoxy (B1213986) group, a strong electron-donating substituent, enhances the electron density of the indole ring system, potentially activating it towards certain electrophilic substitution reactions on the benzene (B151609) portion of the core. chim.it Its position at C3, a site often targeted for functionalization, provides a unique starting point for building more complex structures. rsc.org

The combination of these features makes the compound a potentially valuable intermediate. Synthetic strategies could involve modifications of the benzene rings or transformation of the methoxy group, followed by the strategic removal of the benzenesulfonyl group to yield highly functionalized and complex indole derivatives.

Role in the Development of Chemosensors

Chemosensors are molecules designed to detect and signal the presence of specific chemical species (analytes) through a measurable change, such as color or fluorescence. rsc.orgrsc.org The indole scaffold is an excellent platform for designing such sensors due to its inherent fluorescence, a property derived from its electron-rich π-conjugated system. sjp.ac.lksioc-journal.cn

The development of indole-based chemosensors involves coupling the indole fluorophore with a receptor unit that can selectively bind to a target analyte. rsc.org This binding event perturbs the electronic structure of the indole system, leading to a change in its photophysical properties, such as the quenching or enhancement of fluorescence ("turn-off" or "turn-on" sensing). sjp.ac.lknih.gov

While this compound has not yet been reported as a chemosensor, its structure holds promise for such applications:

The indole core provides the necessary fluorescent signaling capability. mdpi.com

The electronically active benzenesulfonyl and methoxy substituents can modulate the energy levels of the indole's frontier molecular orbitals, thereby tuning its emission wavelength and quantum yield.

The molecule could be further functionalized with specific binding groups (e.g., crown ethers, amides) to confer selectivity towards particular ions like Cu²⁺, Hg²⁺, or F⁻, which have been successfully detected by other indole-based sensors. rsc.orgspectroscopyonline.comnih.gov

The design of new sensors based on this scaffold could lead to novel analytical tools for environmental monitoring or biological diagnostics. nih.gov

Table 1: Potential Roles of this compound in Material Science

| Potential Application | Key Structural Feature | Function |

|---|---|---|

| Complex Synthesis | 1-Benzenesulfonyl Group | N-H protection, directs reactivity. |

| 3-Methoxy Group | Modulates electronic properties, unique substitution pattern. | |

| Chemosensors | Indole Core | Intrinsic fluorophore for signaling. |

| Substituents (SO₂Ph, OMe) | Tune photophysical properties (emission, quantum yield). | |

| Organic Electronics | π-Conjugated System | Facilitates charge transport. |

| Substituents (SO₂Ph, OMe) | Modify HOMO/LUMO energy levels to tune semiconductor properties. | |